阿周那糖苷 I

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arjunglucoside I is a triterpenoid glycoside identified from the plant Terminalia arjuna, a species renowned for its therapeutic benefits in traditional medicine. This compound, along with other similar constituents, plays a significant role in the plant's pharmacological profile, contributing to its antioxidant, anti-inflammatory, and cardioprotective activities.

Synthesis Analysis

Arjunglucoside I, along with its analogs arjunglucoside II and arjungenin, are derived from the bark of Terminalia arjuna through extraction processes. The synthesis of arjunglucoside I involves the isolation from the non-phenolic fraction of the alcoholic extract of Terminalia arjuna's root bark. Its structure has been elucidated through chemical and spectroscopic data, including 1H and 13C NMR analysis, indicating its complex glycosidic nature.

Molecular Structure Analysis

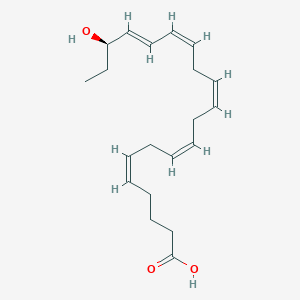

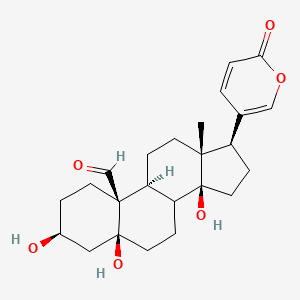

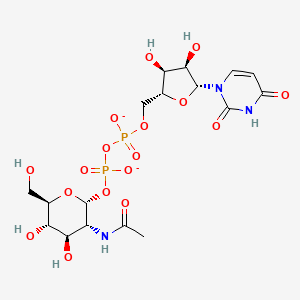

The molecular structure of arjunglucoside I has been determined through comprehensive spectroscopic analysis. It is characterized as β-D-glucopyranosyl 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oate, reflecting a complex structure that includes multiple hydroxyl groups attached to an oleanolic acid backbone, contributing to its biological activity.

Chemical Reactions and Properties

Arjunglucoside I exhibits a range of chemical reactions pertinent to its glycosidic linkage and triterpenoid core. These reactions include hydrolysis, which can yield the aglycone and sugar components, and oxidation-reduction reactions pertinent to its multiple hydroxyl groups. These chemical properties underlie its biological activities and potential therapeutic applications.

Physical Properties Analysis

The physical properties of arjunglucoside I, such as solubility, melting point, and optical rotation, are influenced by its glycosidic and triterpenoid structure. While specific data on these properties are scarce, the compound's solubility in various solvents like ethanol and water is critical for its extraction and formulation in therapeutic preparations.

Chemical Properties Analysis

The chemical properties of arjunglucoside I are characterized by its reactivity associated with the hydroxyl groups and the glycosidic bond. These properties facilitate its participation in biological processes and interactions with biomolecules, contributing to its antioxidant and cardioprotective effects. The glycosidic bond, in particular, influences its bioavailability and metabolic stability.

For further details, refer to the following sources:

- Chemical examination and molecular structure elucidation: (Anjaneyulu & Prasad, 1982); (Honda et al., 1976).

- Synthesis and analysis of arjunglucoside I: (Honda et al., 1976).

- Investigations on molecular recognition and chemical properties: (Bag et al., 2005).

科学研究应用

Arjunglucoside I has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in chromatographic studies and for the synthesis of derivatives.

作用机制

The mechanism of action of Arjunglucoside I involves its interaction with various molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cognitive function . Additionally, its cardioprotective effects are attributed to its ability to modulate oxidative stress and inflammation pathways .

安全和危害

Arjunglucoside I is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate safety measures should be taken, including washing off with soap and plenty of water in case of skin contact, flushing eyes with water as a precaution in case of eye contact, and never giving anything by mouth to an unconscious person if swallowed .

准备方法

Synthetic Routes and Reaction Conditions: Arjunglucoside I can be isolated from the bark of Terminalia arjuna through a series of extraction and purification steps. The powdered bark is first defatted with hexane and then extracted with ethyl acetate using a Soxhlet apparatus . The extract is then subjected to high-performance thin-layer chromatography (HPTLC) for separation and purification .

Industrial Production Methods: The industrial production of Arjunglucoside I involves the standardization of the extract to contain a specific percentage of the compound. This is achieved through a novel process that includes the isolation and enrichment of bioactive compounds from the bark of Terminalia arjuna . The standardized composition is then used in various formulations for medicinal purposes.

化学反应分析

Types of Reactions: Arjunglucoside I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Arjunglucoside I.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

相似化合物的比较

Arjunglucoside I is unique among triterpene glucosides due to its specific structure and biological activities. Similar compounds include:

Arjunglucoside II: Another triterpene glucoside isolated from Terminalia arjuna with similar cardioprotective properties.

Arjungenin: A related triterpene with distinct biological activities.

Casuarinin: A compound with potent α-glucosidase inhibitory activity, isolated from Elaeagnus rhamnoides.

Arjunglucoside I stands out due to its combination of antimicrobial, cardioprotective, and cognitive-enhancing properties, making it a valuable compound for various scientific and medicinal applications.

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,19-29,37-44H,8-17H2,1-6H3/t19-,20-,21-,22-,23-,24-,25+,26-,27+,28+,29+,32+,33+,34-,35-,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZFNIMQBCBHEX-APNSOIJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62319-70-4 |

Source

|

| Record name | Arjunglucoside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62319-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-[3-[4-(phenylmethyl)-1-piperidinyl]propyl]thiourea](/img/structure/B1255903.png)

![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255907.png)

![8-[3-(Diethylamino)-1-(4-methoxyphenyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1255910.png)

![(1S,3R,5Z,7E,14beta,17alpha)-17-[(2S,4S)-4-(2-hydroxy-2-methylpropyl)-2-methyltetrahydrofuran-2-yl]-9,10-secoandrosta-5,7,10-triene-1,3-diol](/img/structure/B1255915.png)